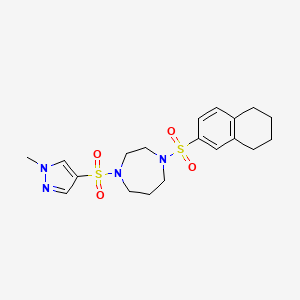

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

説明

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct sulfonyl substituents. The diazepane core (a seven-membered ring with two nitrogen atoms) is substituted at positions 1 and 4 by:

- 1-Methyl-1H-pyrazol-4-ylsulfonyl group: A pyrazole ring with a methyl group at N1 and a sulfonyl (-SO₂-) linker.

- 5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl group: A partially saturated naphthalene (tetralin) moiety linked via a sulfonyl group.

This structural arrangement confers unique steric and electronic properties. The pyrazole ring may contribute to π-π stacking, while the tetrahydronaphthalenyl group could improve lipophilicity and membrane permeability .

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S2/c1-21-15-19(14-20-21)29(26,27)23-10-4-9-22(11-12-23)28(24,25)18-8-7-16-5-2-3-6-17(16)13-18/h7-8,13-15H,2-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASZSDQHIWYHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₄O₄S₂

- Molecular Weight : 342.43 g/mol

- CAS Number : 1496510-51-0

| Property | Value |

|---|---|

| Boiling Point | Predicted: 715.8 °C |

| Density | Predicted: 1.54 g/cm³ |

| pKa | 0.24 |

| Appearance | White to off-white solid |

Anticonvulsant Activity

Research indicates that the compound exhibits anticonvulsant properties. A study conducted on various analogs showed that modifications on the pyrazole ring significantly influenced the anticonvulsant activity in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis revealed that the presence of certain substituents enhances efficacy against seizures .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

The proposed mechanism of action for this compound involves modulation of specific neurotransmitter systems and interference with cancer cell signaling pathways. The sulfonamide moiety is believed to play a crucial role in binding to target proteins, thereby influencing biological responses.

Study 1: Anticonvulsant Efficacy

A notable study tested the compound's efficacy in a picrotoxin model, where it demonstrated a significant reduction in seizure duration and frequency compared to control groups. The median effective dose (ED50) was determined to be approximately 18 mg/kg, indicating strong anticonvulsant potential .

Study 2: Antitumor Effects

In another investigation focusing on its antitumor activity, the compound was tested against several human cancer cell lines. Results indicated that it exhibited IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential as an anticancer agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Diazepane Derivatives with Varied Substituents

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride ()

- Core : 1,4-diazepane.

- Substituents :

- Pyrimidine ring with chloro and methylthio groups.

- Hydrochloride salt for solubility enhancement.

- Key Differences :

- The absence of sulfonyl groups reduces polarity compared to the target compound.

- Pyrimidine substituents may confer different binding affinities, particularly in kinase inhibition or nucleic acid interactions.

Coumarin-Containing Diazepine Derivatives ()

- Example: 4g (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).

- Core : Benzo[b][1,4]diazepine.

- Substituents : Coumarin (a chromophore with fluorescence properties) and tetrazole.

- Coumarin enhances optical properties, making such derivatives suitable for imaging applications, whereas sulfonyl groups in the target compound may favor protease inhibition .

Pyrazole-Containing Compounds

1-(4-Substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehydes ()

- Core : Pyrazole.

- Substituents : Aryl groups at N1 and C3, with an aldehyde at C3.

- Aldehyde functionality introduces reactivity (e.g., Schiff base formation), unlike the stable sulfonyl linkers in the target compound .

Structural and Property Analysis Table

Research Findings and Implications

- Sulfonyl vs. Other Linkers : Sulfonyl groups may improve metabolic stability over aldehydes or esters, as seen in pyrazole-carbaldehydes () .

- Biological Activity: While direct data on the target compound is lacking, structurally related diazepane derivatives show activities ranging from kinase inhibition () to antimicrobial effects ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。